![molecular formula C14H16N2 B3250335 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 20261-65-8](/img/structure/B3250335.png)
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
描述
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two methyl groups and two amino groups attached to a biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, allowing for various chemical modifications and applications.
作用机制
Target of Action
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is a complex compound that primarily targets aluminum alkyl and alkoxide complexes . These targets play a crucial role in various chemical reactions, particularly in the ring-opening polymerization (ROP) of rac-lactide .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis and characterization of aluminum alkyl and alkoxide complexes bearing racemic 6,6’-dimethylbiphenyl-bridged salen-type ligands . The compound’s interaction with its targets results in the formation of mono- and dinuclear aluminum methyl complexes .
Biochemical Pathways
The affected biochemical pathway involves the ring-opening polymerization (ROP) of rac-lactide . This process is crucial for the production of polylactic acid (PLA), a biodegradable polymer with numerous applications in packaging, agriculture, medicine, and other industries.
Result of Action
The primary result of the compound’s action is the formation of PLA through the ROP of rac-lactide . The polymerization initiated by complexes in the presence of iPrOH showed living features, affording PLAs with narrow molecular weight distributions .
Action Environment
The action of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can be influenced by various environmental factors. For instance, the temperature of the reaction environment can significantly affect the efficiency of the ROP of rac-lactide . The compound’s action, efficacy, and stability may also be influenced by the presence of other substances in the reaction mixture.
生化分析
Biochemical Properties
Similar compounds such as biphenyl derivatives have been used in the production of dyes and as starting materials for the production of polychlorinated biphenyls (PCBs)
Cellular Effects
It is crucial to understand how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be studied .
Subcellular Localization
The subcellular localization of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,6’-dimethylbiphenyl, which can be obtained through the coupling of 6-methylbiphenyl with a suitable reagent.
Amination: The introduction of amino groups is achieved through an amination reaction. This can be done using reagents such as ammonia or amines in the presence of catalysts like palladium or nickel.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
科学研究应用
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound of the biphenyl family, consisting of two benzene rings without any substituents.
6,6’-Dimethylbiphenyl: Similar to 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine but without the amino groups.
2,2’-Diaminobiphenyl: A biphenyl derivative with amino groups but without the methyl groups.
Uniqueness
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
| Record name | NoName_3867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3685-05-0, 3685-06-1 | |
| Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



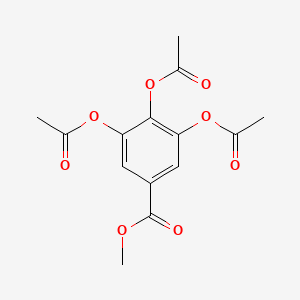
![6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)


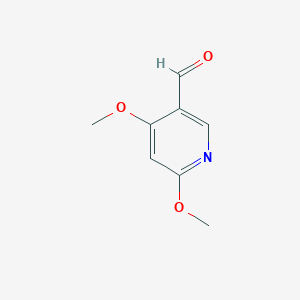
![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)

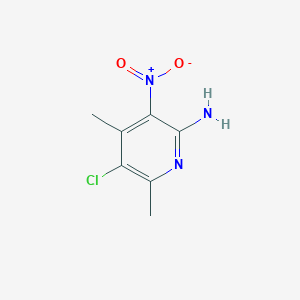
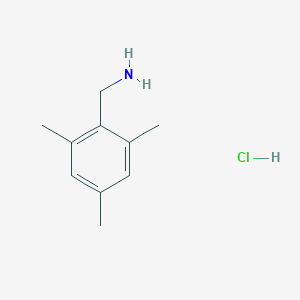
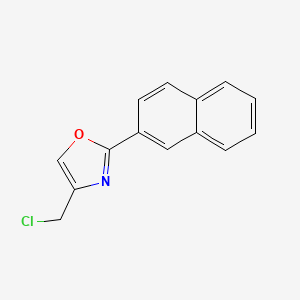
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B3250341.png)

![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)
